Lanthanum tris[bis(trimethylsilyl)amide]

Catalog No.
S1501804
CAS No.
175923-07-6
M.F
C18H54LaN3Si6
M. Wt
620.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum tris[bis(trimethylsilyl)amide]

CAS Number

175923-07-6

Product Name

Lanthanum tris[bis(trimethylsilyl)amide]

IUPAC Name

bis(trimethylsilyl)azanide;lanthanum(3+)

Molecular Formula

C18H54LaN3Si6

Molecular Weight

620.1 g/mol

InChI

InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

ZDYNTRMQDURVDM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3]

Lanthanum tris[bis(trimethylsilyl)amide], also known as lanthanum tris(trimethylsilylamide) or lanthanum bis(trimethylsilyl)amide, is a coordination complex containing lanthanum (La) as the central metal ion bonded to three tris(trimethylsilyl)amide (N(SiMe3)2) ligands (Me refers to a methyl group, CH3) []. This compound is a white to pale cream crystalline powder []. It is significant in scientific research due to its unique properties that make it a valuable reagent in organic and inorganic chemistry, particularly in organolanthanide chemistry, a field focused on incorporating lanthanides into organic molecules [].


Molecular Structure Analysis

Lanthanum tris[bis(trimethylsilyl)amide] adopts a trigonal prismatic molecular structure. The lanthanum ion (La(III)) is at the center, coordinated by three nitrogen atoms from the N(SiMe3)2 ligands. These nitrogen atoms form a nearly perfect triangle around the La(III) ion. Each N(SiMe3)2 ligand is bidentate, meaning it donates two lone pairs of electrons to the lanthanum center through the nitrogen atom. The three bulky SiMe3 groups create a sterically hindered environment around the lanthanum ion, influencing its reactivity [].


Chemical Reactions Analysis

Synthesis:

Lanthanum tris[bis(trimethylsilyl)amide] can be synthesized by the reaction of lanthanum chloride (LaCl3) with lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) in an organic solvent like diethyl ether (Et2O) [].

Balanced equation:

LaCl3 (s) + 3LiN(SiMe3)2 (THF) → La[N(SiMe3)2]3 (Et2O) + 3LiCl (THF) [] (THF refers to tetrahydrofuran, another common solvent)

Decomposition:

Lanthanum tris[bis(trimethylsilyl)amide] is moisture sensitive and decomposes upon exposure to water or protic solvents like alcohols due to the hydrolysis of the N(SiMe3)2 ligands.

Other Reactions:

Lanthanum tris[bis(trimethylsilyl)amide] is a versatile Lewis acid that can react with various organic molecules containing Lewis basic functional groups like carbonyls (C=O) and imides (C=N-C=O). These reactions can be used to synthesize new organolanthanide complexes with tailored properties for specific applications [].


Physical And Chemical Properties Analysis

  • Melting point: 149-152 °C (lit.) (lit. refers to literature value)
  • Boiling point: Not reported (decomposes before boiling)
  • Solubility: Soluble in common organic solvents like diethyl ether, tetrahydrofuran, and toluene [].
  • Stability: Air and moisture sensitive [].

Lanthanum tris[bis(trimethylsilyl)amide] acts as a Lewis acid due to the empty 5d orbitals on the La(III) ion. These empty orbitals can accept electron pairs from Lewis bases, forming a coordinate covalent bond. This Lewis acidity allows La[N(SiMe3)2]3 to activate various organic molecules and participate in various catalytic reactions in organic synthesis [].

Synthesis and Characterization:

Lanthanum tris[bis(trimethylsilyl)amide] (Ln(N(SiMe₃)₂)₃), also known as lanthanum tris(trimethylsilylamide), is a coordination complex containing a lanthanum(III) central atom bonded to three bis(trimethylsilyl)amide ligands. It can be synthesized by reacting lanthanum chloride (LaCl₃) with potassium bis(trimethylsilyl)amide (K(N(SiMe₃)₂)) in a THF solvent under an inert atmosphere. []

This compound is air and moisture sensitive, requiring careful handling under inert conditions. Its characterization is typically accomplished using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [, ]

Applications in Catalysis:

Lanthanum tris[bis(trimethylsilyl)amide] has been explored as a catalyst for various organic transformations due to its unique Lewis acidic character and bulky amide ligands. These ligands contribute to the stabilization of the lanthanum center and influence its reactivity towards substrates.

Here are some specific examples of its catalytic applications:

  • Polymerization: Lanthanum tris[bis(trimethylsilyl)amide] has been shown to be an effective catalyst for the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polyesters with potential applications in drug delivery and biomaterials. []
  • Hydrosilylation: This compound can catalyze the addition of hydrosilanes (Si-H bonds) across unsaturated carbon-carbon bonds (C=C), enabling the formation of various organic compounds with defined functionalities. []
  • Hydroamination: Lanthanum tris[bis(trimethylsilyl)amide] has been investigated for its ability to catalyze the reaction between amines (N-H bonds) and alkynes (C=C) to form enamines, which are important intermediates in organic synthesis.

Other Research Areas:

Beyond its catalytic applications, lanthanum tris[bis(trimethylsilyl)amide] is also being investigated in other research areas, including:

  • Material science: This compound is being explored as a precursor for the synthesis of novel lanthanide-based materials with potential applications in areas like luminescence and magnetism.
  • Organometallic chemistry: Researchers are studying the reactivity of lanthanum tris[bis(trimethylsilyl)amide] with various substrates to understand the fundamental aspects of lanthanide-mediated bond activation and transformation processes.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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